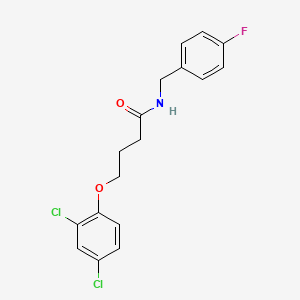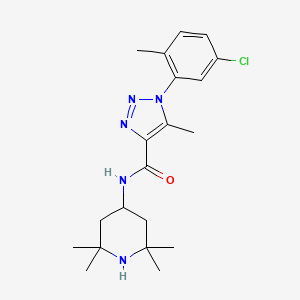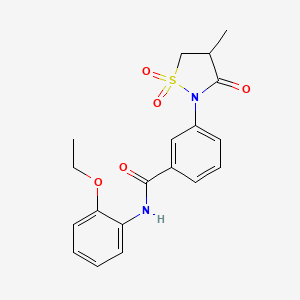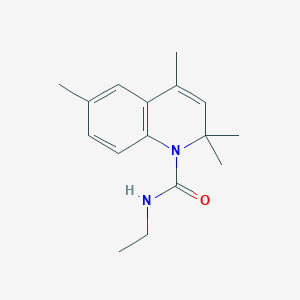![molecular formula C19H23NO3 B5129758 N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-E has been the subject of scientific research due to its potential therapeutic applications and its ability to induce altered states of consciousness.
作用機序
The exact mechanism of action of 2C-E is not fully understood. However, it is believed to exert its effects by modulating the activity of serotonin and other neurotransmitters in the brain. It has been shown to increase the release of serotonin and dopamine, which may contribute to its psychedelic effects.
Biochemical and Physiological Effects:
2C-E has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also produces visual and auditory hallucinations, altered perception of time, and changes in thought processes and emotions.
実験室実験の利点と制限
One advantage of using 2C-E in lab experiments is its high potency, which allows for precise dosing and control over the experimental conditions. However, its potential for inducing intense psychedelic effects may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2C-E. One area of interest is its potential therapeutic applications for psychiatric disorders. Further research is needed to determine the safety and efficacy of using 2C-E in clinical settings. Additionally, more studies are needed to elucidate the exact mechanism of action of 2C-E and its effects on various neurotransmitter systems in the brain.
合成法
The synthesis of 2C-E involves the condensation of 2,5-dimethoxyphenethylamine and 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
科学的研究の応用
2C-E has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes 2C-E a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(17-13-16(22-2)10-11-18(17)23-3)20-19(21)12-9-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMOZEJSLGIJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)
![N-cyclopentyl-2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5129686.png)


![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)
![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)

![3-chloro-N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5129724.png)
![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)

![1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)

![2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B5129773.png)
